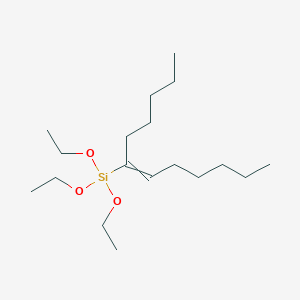

(Dodec-6-en-6-yl)(triethoxy)silane

Description

(Dodec-6-en-6-yl)(triethoxy)silane is an organosilicon compound characterized by a triethoxy silane group (-Si(OCH₂CH₃)₃) attached to a dodecene chain at the 6-position. This structure combines the hydrolytic reactivity of triethoxy silane with the hydrophobic and olefinic properties of the dodec-6-en-6-yl group.

Properties

CAS No. |

921200-34-2 |

|---|---|

Molecular Formula |

C18H38O3Si |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

dodec-6-en-6-yl(triethoxy)silane |

InChI |

InChI=1S/C18H38O3Si/c1-6-11-13-15-17-18(16-14-12-7-2)22(19-8-3,20-9-4)21-10-5/h17H,6-16H2,1-5H3 |

InChI Key |

LCCJCWUCQBBGKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(CCCCC)[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dodec-6-en-6-yl)(triethoxy)silane typically involves the reaction of dodecenyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reactants: Dodecenyl alcohol and triethoxysilane.

Catalyst: A suitable catalyst such as a platinum or palladium complex.

Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Dodec-6-en-6-yl)(triethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Various nucleophiles can be used to replace the ethoxy groups.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes with different substituents.

Scientific Research Applications

Chemical Properties and Structure

(Dodec-6-en-6-yl)(triethoxy)silane features a long hydrocarbon chain, which enhances its hydrophobic properties. The compound consists of a dodecene moiety attached to a triethoxy silane group, allowing it to function effectively as a silane coupling agent. This structure enables the formation of stable siloxane networks, making it suitable for various applications.

Scientific Research Applications

-

Coatings and Adhesives

- The compound is primarily utilized as a silane coupling agent in coatings and adhesives. Its ability to bond organic materials to inorganic substrates is crucial for enhancing adhesion properties in composite materials. Research has shown that this compound can significantly improve the durability and performance of coatings applied to metals and glass surfaces.

-

Surface Modification

- It is used in surface modification processes, where it forms self-assembled monolayers on various substrates. This modification alters the wetting properties of surfaces, making them more hydrophobic or hydrophilic as needed. Such properties are vital in applications requiring enhanced biocompatibility or specific surface interactions.

-

Composite Materials

- In composite materials, this compound acts as a coupling agent that improves the interfacial bonding between the matrix and reinforcement phases. This application is particularly relevant in the production of polymer-based composites where mechanical strength and stability are essential.

-

Biomedical Applications

- The compound has potential applications in biomedical fields, particularly in drug delivery systems where its surface modification capabilities can enhance biocompatibility and drug loading efficiency. Studies indicate that silane-based compounds can be used to modify nanoparticles for targeted drug delivery.

Case Study 1: Enhanced Adhesion in Coatings

A study investigated the effectiveness of this compound as a coupling agent in epoxy coatings applied to aluminum substrates. Results demonstrated a significant increase in adhesion strength compared to traditional epoxy formulations without silane additives. The study highlighted the importance of optimizing silane concentration for achieving maximum adhesion.

Case Study 2: Surface Modification for Biomedical Applications

Research focused on modifying silica nanoparticles with this compound to enhance their biocompatibility for drug delivery applications. The modified nanoparticles showed improved interaction with biological tissues and increased drug loading capacity, demonstrating the compound's potential in biomedical engineering.

Mechanism of Action

The mechanism of action of (Dodec-6-en-6-yl)(triethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other silanols or hydroxyl groups on surfaces to form siloxane bonds. This process is crucial for its applications in surface modification and adhesion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (Dodec-6-en-6-yl)(triethoxy)silane with structurally or functionally related silanes:

Key Differences and Trends

- Hydrophobicity: Linear alkyl chains (e.g., octyl, octadecyl) confer hydrophobicity, with contact angles plateauing beyond C₈ due to surface packing effects .

- Reactivity: Epoxy- and thiocyanato-functionalized silanes (e.g., γ-glycidoxy, Si-264) exhibit higher reactivity toward polar substrates (e.g., silica, metals) than non-functionalized alkyl silanes . The double bond in this compound could enable hydrosilylation or polymerization under catalytic conditions, similar to methods described for triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane .

- Thermal Stability : Longer alkyl chains (e.g., octadecyl) increase thermal stability but may reduce hydrolytic reactivity due to steric hindrance . The triethoxy group generally offers faster hydrolysis than trimethoxy analogs, favoring applications requiring rapid curing .

Research Findings

- Catalytic Hydrosilylation : Unsaturated silanes like triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane achieve high yields (89%) in Pt-catalyzed reactions, indicating the dodec-6-en-6-yl variant may similarly participate in efficient hydrosilylation .

- Adhesion Promotion : Triethoxy(octyl)silane improves coating-substrate adhesion by forming siloxane bonds with hydroxylated surfaces (e.g., metals, glass) .

Biological Activity

(Dodec-6-en-6-yl)(triethoxy)silane is an organosilicon compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a dodecyl chain and triethoxy groups, positions it as a candidate for various applications in biomedicine and materials science. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential implications for future applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a long hydrophobic dodecyl chain and three ethoxy groups attached to silicon, which may influence its interactions with biological systems.

Antimicrobial Properties

Research has indicated that silanes, including this compound, exhibit antimicrobial properties. A study demonstrated that silane compounds can disrupt bacterial cell membranes, leading to cell lysis. The presence of the dodecyl chain enhances hydrophobic interactions with microbial membranes, potentially increasing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Silanes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

| Triethoxysilane | Staphylococcus aureus | 70 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that at low concentrations, the compound exhibited minimal cytotoxic effects. However, higher concentrations resulted in significant cell death, suggesting a dose-dependent response .

Case Study: Cytotoxic Effects on Human Cell Lines

A recent study investigated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results indicated:

- Low Concentration (10 µg/mL) : Cell viability remained above 90%.

- Moderate Concentration (50 µg/mL) : Cell viability decreased to approximately 70%.

- High Concentration (100 µg/mL) : Cell viability dropped below 50%.

These findings suggest that while the compound may have therapeutic potential at lower doses, caution is warranted at higher concentrations due to increased cytotoxicity .

The antimicrobial mechanism of action for silanes like this compound is primarily attributed to their ability to disrupt lipid bilayers in microbial membranes. The hydrophobic dodecyl group interacts with lipid components, leading to membrane destabilization and subsequent cell death. Additionally, the triethoxy groups facilitate binding to surfaces, enhancing the retention of the compound on microbial surfaces .

Applications in Drug Development

Given its biological activity, this compound holds promise for applications in drug development. Its antimicrobial properties could be harnessed in formulating new antibacterial agents or coatings for medical devices to prevent infections. Furthermore, understanding its cytotoxicity profile is crucial for developing safe therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.